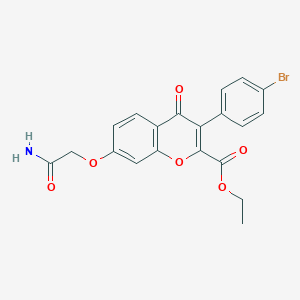

ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxylate

説明

Ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxylate is a synthetic coumarin derivative characterized by a 4H-chromene core with a 4-oxo group. Key structural features include:

- Position 3: A 4-bromophenyl substituent, providing steric bulk and electronic effects via the bromine atom.

- Position 7: A 2-amino-2-oxoethoxy group, introducing hydrogen-bonding capability through the amide moiety.

- Position 2: An ethyl ester, influencing lipophilicity and metabolic stability.

特性

IUPAC Name |

ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrNO6/c1-2-26-20(25)19-17(11-3-5-12(21)6-4-11)18(24)14-8-7-13(9-15(14)28-19)27-10-16(22)23/h3-9H,2,10H2,1H3,(H2,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGBUCMXXTURDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxylate is a compound belonging to the chromene class, which has garnered interest due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxylate can be represented as follows:

This compound features a chromene core, which is known for its biological activity due to the presence of various functional groups that can interact with biological targets.

Anticancer Activity

Research has indicated that compounds within the chromene family exhibit significant anticancer properties. Ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxylate has been shown to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Topoisomerases : Chromenes have been identified as inhibitors of topoisomerases I and II, enzymes crucial for DNA replication and transcription in cancer cells. By inhibiting these enzymes, the compound disrupts cancer cell growth and induces apoptosis .

- Cell Cycle Arrest : The compound also triggers cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells. This effect is mediated through caspase activation, which is essential for programmed cell death .

Antimicrobial Activity

Ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxylate has demonstrated antimicrobial properties against various pathogens. Studies have reported its efficacy against:

- Bacterial Strains : The compound exhibits inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

- Fungal Infections : It has shown activity against species such as Candida albicans, suggesting potential use in treating fungal infections .

Antidiabetic Potential

Preliminary studies suggest that this compound may possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels. The exact mechanism remains to be fully elucidated but may involve modulation of glucose metabolism pathways .

Structure-Activity Relationship (SAR)

The biological activity of ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxylate can be linked to its structural components:

| Structural Feature | Biological Activity |

|---|---|

| Bromophenyl Group | Enhances lipophilicity and bioavailability |

| Amino Group | Increases interaction with biological targets |

| Ethoxy Group | Modulates solubility and permeability |

The SAR analysis indicates that modifications to these groups can significantly impact the compound's efficacy and selectivity for various biological targets.

Study 1: Anticancer Efficacy in Prostate Cancer Cells

A study investigated the effects of ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxylate on human prostate cancer (PC-3) cells. The results demonstrated:

- IC50 Value : The compound exhibited an IC50 of 12 µM, indicating potent antiproliferative activity.

- Mechanism : Apoptosis was confirmed via flow cytometry, with increased caspase 3/7 activity observed .

Study 2: Antimicrobial Activity Against Candida spp.

Another study focused on the antifungal properties of the compound against several Candida species. Key findings included:

類似化合物との比較

Structural and Functional Group Variations

The target compound is compared to structurally related coumarin derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Functional Groups

- Amide vs. Nitrile: The target compound’s 2-amino-2-oxoethoxy group enables hydrogen bonding, improving solubility in polar solvents compared to the cyanomethoxy group in ’s compound, which has a nitrile (less polar, higher volatility) .

- Bromophenyl vs. Trifluoromethyl : Bromine’s electron-withdrawing nature and heavy atom effect contrast with the trifluoromethyl group’s strong electronegativity and metabolic stability .

Crystallography and Solid-State Properties

- The target compound’s amide group facilitates hydrogen-bonded networks, likely leading to distinct crystal packing compared to alkyl-chain derivatives (e.g., heptyloxy in ), which rely on van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。